Acute Oral Toxicity in Rat: Target Compound Exhibits LD50 of 800 mg/kg vs. Zoxazolamine at 730 mg/kg
In acute oral toxicity testing in rats, 5-chloro-2-dimethylaminobenzoxazole (CAS 64037-20-3) exhibits an LD50 of 800 mg/kg, compared to 730 mg/kg for the parent primary amine zoxazolamine (2-amino-5-chlorobenzoxazole, CAS 61-80-3), representing an approximately 9.6% higher tolerated dose . The dimethylamino substitution thus confers a modest but measurable reduction in acute oral toxicity. Intraperitoneal LD50 in mouse is 280 mg/kg for the target compound versus 376 mg/kg for zoxazolamine [1], indicating that route of administration significantly modulates the relative toxicity ranking.
| Evidence Dimension | Acute oral LD50 in rat |
|---|---|
| Target Compound Data | LD50 = 800 mg/kg (oral, rat) |
| Comparator Or Baseline | Zoxazolamine (CAS 61-80-3): LD50 = 730 mg/kg (oral, rat) per Cain & Roszkowski |
| Quantified Difference | Target compound ~9.6% higher tolerated oral dose (800 vs. 730 mg/kg); i.p. mouse LD50: target 280 mg/kg vs. comparator 376 mg/kg (−25.5%) |
| Conditions | Rat oral gavage; mouse intraperitoneal injection; data compiled from Medicinal Chemistry Monographs (1964) and Cain & Roszkowski toxicity studies |
Why This Matters
A 9.6% higher oral LD50 indicates marginally lower acute oral toxicity upon N,N-dimethylation, which is relevant for selecting the safer benzoxazole scaffold in early-stage in vivo pharmacology where acute tolerability is a selection criterion.
- [1] DrugFuture. Zoxazolamine: LD50 in mice, rats (mg/kg): 376, 102 i.p.; 678, 730 orally (Cain, Roszkowski). View Source
